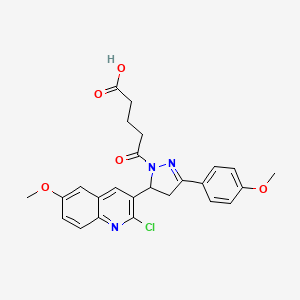
5-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C25H24ClN3O5 and its molecular weight is 481.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a novel derivative of quinoline and pyrazole, which has garnered attention due to its potential biological activities. Its complex structure suggests a diverse range of pharmacological properties, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula for this compound is C24H22ClN3O5, with a molar mass of 467.9 g/mol. The compound features a chloro-substituted quinoline moiety, a methoxyphenyl group, and a pyrazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClN3O5 |
| Molar Mass | 467.9 g/mol |
| CAS Number | 442649-83-4 |
| LogP | 6.0125 |
| Polar Surface Area | 51.17 Ų |
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. The presence of the 2-chloro-6-methoxyquinoline fragment in this compound suggests enhanced antimicrobial activity. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains like MRSA .
Antitumor Activity
The compound's potential as an antitumor agent is supported by studies indicating that quinoline derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . Specifically, derivatives containing pyrazole rings have shown promise in targeting cancer pathways, making this compound a candidate for further investigation in oncology.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of quinoline derivatives. The incorporation of methoxyphenyl groups can enhance these effects by modulating inflammatory pathways . This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in tumor progression and microbial metabolism.
- Interference with DNA Synthesis : The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that related quinoline derivatives exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting that the title compound may have similar or enhanced efficacy .
- Antitumor Activity : In vitro assays showed that compounds featuring the pyrazole moiety effectively inhibited proliferation in several cancer cell lines, including breast and lung cancers .
Propiedades
IUPAC Name |
5-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O5/c1-33-17-8-6-15(7-9-17)21-14-22(29(28-21)23(30)4-3-5-24(31)32)19-13-16-12-18(34-2)10-11-20(16)27-25(19)26/h6-13,22H,3-5,14H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHQMSKDNSSFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














